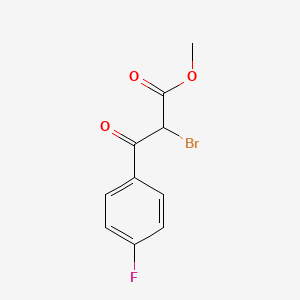

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO3/c1-15-10(14)8(11)9(13)6-2-4-7(12)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOLFGQIZQAZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647152 | |

| Record name | Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001922-15-1 | |

| Record name | Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Derivatives in Medicinal Chemistry

Abstract

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a highly versatile building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature, possessing an α-bromo ketone, a β-keto-ester, and an electronically activated fluorophenyl ring, renders it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this key intermediate and its derivatives. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for the preparation of key derivatives such as thiazoles and pyrimidines, and present their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their research and development endeavors.

Introduction: The Strategic Importance of a Fluorinated α-Bromo-β-keto-ester

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The title compound, this compound, is a prime example of a fluorinated building block with significant potential in drug discovery. The presence of the 4-fluorophenyl group not only introduces this beneficial element but also modulates the reactivity of the adjacent carbonyl group.

This molecule belongs to the class of α-haloketones, which are well-established as valuable precursors in the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles.[2][3][4] The dual electrophilic nature of the α-carbon and the carbonyl carbon allows for a rich and varied reactivity profile, making them indispensable tools for the construction of complex molecular architectures.[1] This guide will delve into the specifics of harnessing the reactivity of this compound for the synthesis of medicinally relevant heterocyclic scaffolds.

Synthesis of the Core Synthon: this compound

A reliable and efficient synthesis of the starting material is paramount for its utility in any synthetic campaign. The preparation of this compound can be achieved through a two-step process starting from the commercially available 4-fluorobenzoyl chloride.

Step 1: Synthesis of Methyl 3-(4-fluorophenyl)-3-oxopropanoate

The first step involves the synthesis of the β-keto-ester, Methyl 3-(4-fluorophenyl)-3-oxopropanoate. This can be accomplished via a Claisen condensation-type reaction of a suitable methyl ester enolate with 4-fluorobenzoyl chloride. A common and effective method involves the reaction of methyl acetate with a strong base to form the enolate, which then reacts with the acid chloride.

Step 2: α-Bromination of the β-Keto-ester

The second step is the selective α-bromination of the synthesized β-keto-ester. The methylene group between the two carbonyls is highly activated and can be readily brominated using a variety of brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling and selectivity. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or dichloromethane, often with a radical initiator such as AIBN or under light irradiation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 3-(4-fluorophenyl)-3-oxopropanoate

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) in dichloromethane.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-8.05 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 5.20 (s, 1H, CHBr), 3.80 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 188.0 (C=O, ketone), 168.0 (C=O, ester), 165.0 (d, J=254 Hz, C-F), 132.0 (d, J=9 Hz, Ar-C), 130.0 (d, J=3 Hz, Ar-C), 116.0 (d, J=22 Hz, Ar-C), 53.0 (OCH₃), 45.0 (CHBr).

-

MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₉BrFO₃⁺.

Derivatives Synthesis: Building Heterocyclic Scaffolds

The true utility of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems. The presence of two reactive electrophilic centers, the α-brominated carbon and the ketone carbonyl, allows for facile construction of five and six-membered rings, which are prevalent in many biologically active molecules.[5]

Synthesis of Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[6] It involves the condensation of an α-haloketone with a thioamide or thiourea.[7] In the case of this compound, reaction with thiourea or a substituted thioamide will yield 2-amino or 2-substituted-thiazole derivatives, respectively. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-brominated carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Triethylamine

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution and stir.

-

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Table 1: Spectroscopic Data for a Representative Thiazole Derivative

| Compound | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) | MS (ESI+) m/z |

| Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate | δ 7.80-7.90 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 7.50 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) | δ 162.0 (C=O), 163.0 (d, J=248 Hz, C-F), 158.0 (C-NH₂), 145.0 (Ar-C), 131.0 (d, J=8 Hz, Ar-C), 129.0 (d, J=3 Hz, Ar-C), 115.0 (d, J=21 Hz, Ar-C), 110.0 (C-5), 52.0 (OCH₃) | [M+H]⁺ |

Synthesis of Pyrimidine Derivatives

The β-keto-ester functionality in this compound makes it an excellent precursor for the synthesis of pyrimidine derivatives. The reaction with guanidine, for instance, leads to the formation of 2-aminopyrimidine derivatives.[9] This reaction typically proceeds via a condensation reaction, where the guanidine reacts with both carbonyl groups of the β-keto-ester, followed by cyclization and dehydration to form the pyrimidine ring. The bromine atom at the α-position can either be displaced during the reaction or can be a handle for further functionalization of the resulting pyrimidine.

Caption: Pyrimidine Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)-6-hydroxypyrimidine-5-carboxylate

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Biological Significance of the Derivatives: A Gateway to New Therapeutics

The thiazole and pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[9][10] Derivatives synthesized from this compound are expected to exhibit a range of biological activities, making them attractive targets for drug discovery programs.

Antimicrobial Potential

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[11][12] The 2-aminothiazole moiety is a key pharmacophore in several antimicrobial agents. The presence of the 4-fluorophenyl group can further enhance this activity. Similarly, pyrimidine derivatives are integral components of many antimicrobial drugs, and the synthesized aminopyrimidines from our core synthon are promising candidates for screening against various pathogens.[13]

Anticancer Activity

Both thiazole and pyrimidine rings are found in numerous anticancer drugs.[4][10] For instance, certain thiazole derivatives have been shown to inhibit tumor growth through various mechanisms, including the inhibition of kinases and tubulin polymerization.[14] Pyrimidine analogs are widely used as antimetabolites in cancer chemotherapy. The derivatives of this compound, with their unique substitution patterns, represent a novel chemical space for the development of new anticancer agents.

Table 2: Potential Biological Activities of Synthesized Derivatives

| Derivative Class | Target Scaffold | Potential Biological Activity | Rationale |

| Thiazoles | 2-Amino-4-(4-fluorophenyl)thiazole | Antimicrobial, Anticancer | The 2-aminothiazole is a known pharmacophore. The fluorophenyl group can enhance activity. |

| Pyrimidines | 2-Amino-4-(4-fluorophenyl)pyrimidine | Antimicrobial, Anticancer | The 2-aminopyrimidine is a key structural motif in many bioactive compounds. |

Conclusion and Future Outlook

This compound has been established as a valuable and versatile synthon for the construction of medicinally relevant heterocyclic compounds. This guide has provided a comprehensive overview of its synthesis and its application in the preparation of thiazole and pyrimidine derivatives. The detailed experimental protocols and the discussion of the potential biological activities of these derivatives underscore the importance of this building block in modern drug discovery.

The future for derivatives of this core synthon is promising. Further exploration of its reactivity with other dinucleophiles will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological profiles. Structure-activity relationship (SAR) studies on the synthesized thiazole and pyrimidine derivatives will be crucial in optimizing their potency and selectivity as antimicrobial or anticancer agents. The inherent versatility of this compound ensures its continued use as a key tool in the arsenal of medicinal chemists for years to come.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

-

α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. [Link]

-

Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. PMC. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]

-

Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Journal of Drug Delivery and Therapeutics. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

-

A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. [Link]

-

Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. PMC. [Link]

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

-

Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. MDPI. [Link]

-

Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link]

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

-

Reaction of compound 2 with thioureas. ResearchGate. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Oriental Journal of Chemistry. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. jocpr.com [jocpr.com]

- 14. theaspd.com [theaspd.com]

A Technical Guide to Heterocyclic Synthesis Utilizing Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Introduction: Unlocking Synthetic Versatility with a Trifunctional Building Block

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. The efficiency of synthesizing these complex structures often hinges on the selection of a versatile and highly functionalized starting material. Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is one such premier building block.

This molecule is an α-bromo-β-ketoester, a class of reagents renowned for its synthetic utility.[1][2] Its structure incorporates three key reactive centers:

-

An Electrophilic α-Carbon: The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, making it an ideal site for forming new carbon-heteroatom or carbon-carbon bonds.

-

A β-Ketoester System: This 1,3-dicarbonyl moiety is a classic precursor for a multitude of condensation and cyclization reactions, particularly with dinucleophiles.[3][4]

-

An Aromatic Ring: The 4-fluorophenyl group provides a site for aromatic substitution reactions and influences the overall electronic properties and biological activity of the resulting heterocycles.

This guide provides an in-depth exploration of the core synthetic pathways accessible from this reagent, focusing on the synthesis of medicinally relevant thiazole, pyrazole, imidazole, and pyridine scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate the logical flow of these syntheses.

Chapter 1: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[5] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] In the case of this compound, the α-bromo ketone functionality drives the reaction, leading to highly functionalized thiazoles.

Mechanistic Rationale

The causality of this transformation begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon bearing the bromine via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring. The methyl ester and the 4-fluorophenyl groups from the starting material become substituents at the 4- and 5-positions of the resulting thiazole, respectively, providing valuable handles for further diversification.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)-4-(methyl)-thiazole-5-carboxylate

Materials:

-

This compound

-

Thioacetamide

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) and thioacetamide (11 mmol) in absolute ethanol (40 mL).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to yield the pure thiazole derivative.

Data Presentation: Scope of the Hantzsch Synthesis

| Thioamide (R-CS-NH₂) | R-Group | Resulting Thiazole Substituent at C2 | Typical Yield |

| Thioacetamide | Methyl | Methyl | Good to Excellent |

| Thiobenzamide | Phenyl | Phenyl | Good to Excellent[8] |

| Thiourea | Amino | Amino | Good |

| 2-Pyridinethioamide | 2-Pyridyl | 2-Pyridyl | Excellent[8] |

Chapter 2: Synthesis of Substituted Pyrazolones

The reaction between a β-ketoester and a hydrazine derivative is a classical and highly efficient method for synthesizing pyrazole and pyrazolone rings, often referred to as the Knorr pyrazole synthesis.[3] The 1,3-dicarbonyl system of our substrate readily participates in this condensation-cyclization cascade.

Mechanistic Rationale

The reaction initiates with the nucleophilic attack of a terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization, followed by the elimination of methanol, results in the formation of a stable, substituted pyrazolone ring.[3] The bromine atom at the α-position remains intact, offering a valuable site for post-cyclization functionalization.

Caption: Workflow for Imidazole Synthesis from an α-haloketone.

Experimental Protocol: Synthesis of Methyl 2-phenyl-4-(4-fluorophenyl)-1H-imidazole-5-carboxylate

Materials:

-

This compound

-

Benzamidine hydrochloride monohydrate

-

Potassium bicarbonate

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

In a 100 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add THF (50 mL) and water (12.5 mL).

-

Add benzamidine hydrochloride monohydrate (10 mmol) followed by the portion-wise addition of potassium bicarbonate (20 mmol). [9]3. Heat the mixture to a vigorous reflux.

-

In a separate flask, dissolve this compound (9.5 mmol) in THF (20 mL).

-

Add the solution of the α-bromo-β-ketoester dropwise to the refluxing amidine mixture over 30 minutes.

-

Maintain reflux for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the THF via rotary evaporation.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography.

Data Presentation: Amidine Substrate Scope

| Amidine (R-C(NH)NH₂) | R-Group | Resulting Imidazole Substituent at C2 | Typical Yield |

| Formamidine | H | H | Moderate |

| Benzamidine | Phenyl | Phenyl | Excellent [9] |

| Acetamidine | Methyl | Methyl | Good |

| Pyridine-2-carboximidamide | 2-Pyridyl | 2-Pyridyl | Good [9] |

Chapter 4: Multicomponent Synthesis of Pyridines (Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to pyridines. [10][11]The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. [12]Our substrate can serve as one of the β-dicarbonyl components.

Mechanistic Rationale

The reaction proceeds through two key intermediates. First, one equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate) condenses with the aldehyde in a Knoevenagel condensation. [13]Separately, the second β-dicarbonyl component (our title compound) reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration, to yield the 1,4-dihydropyridine (DHP) core. [13]A final oxidation step, which can sometimes occur in situ, provides the aromatic pyridine product. The driving force for this final step is the formation of a stable aromatic system. [10]

Caption: Logical flow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: One-Pot Synthesis of a Polysubstituted Pyridine

Materials:

-

This compound

-

Ethyl acetoacetate

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol

-

Nitric acid (for oxidation)

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).

-

Reflux the mixture for 8-12 hours. Monitor the formation of the dihydropyridine intermediate by TLC.

-

After cooling to room temperature, cool the flask further in an ice bath.

-

Carefully add nitric acid (70%, ~2 mL) dropwise to oxidize the dihydropyridine to the pyridine. The solution may change color.

-

Stir at room temperature for an additional 1 hour.

-

Pour the reaction mixture into ice-water (100 mL) and neutralize with aqueous ammonia.

-

The precipitated solid is collected by vacuum filtration, washed with water, and dried.

-

Recrystallize from ethanol or purify by column chromatography to obtain the final pyridine product.

Data Presentation: Component Variation

| Aldehyde (R-CHO) | R-Group | β-Ketoester 2 | Typical Yield |

| Benzaldehyde | Phenyl | Ethyl Acetoacetate | Good [10] |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | Ethyl Acetoacetate | Good |

| Formaldehyde | H | Methyl Acetoacetate | Moderate to Good |

| Cyclohexanecarboxaldehyde | Cyclohexyl | Dimedone | Good |

Conclusion

This compound stands out as a powerful and versatile synthon for constructing a diverse array of heterocyclic systems. Its unique combination of α-bromo, β-keto, and ester functionalities allows chemists to readily access thiazoles, pyrazolones, imidazoles, and pyridines through well-established, high-yielding synthetic routes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this building block for the efficient synthesis of novel, medicinally relevant compounds.

References

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5010-5095. [Link]

-

Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2000(5), 896-905. [Link]

-

Singh, P., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports, 7(1), 4234. [Link]

-

Karrouchi, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1087. [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bakanas, I. J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349. [Link]

-

ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

-

Raw, S. A., & Turner, N. J. (2005). Regioselective Synthesis of Trisubstituted Pyrazoles. Organic Letters, 7(21), 4681-4683. [Link]

-

International Science Community Association. (2012). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 856-869. [Link]

-

Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

-

Li, B., et al. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 149. [Link]

-

Unknown Author. (n.d.). Heterocyclic Chemistry part2. [Link]

-

ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Kumar, A., & Aggarwal, P. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10831-10851. [Link]

-

Sabat, M., & Scott, M. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Phillips, J. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. [Link]

-

Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787. [Link]

-

Moseley, J. D., & Kappe, C. O. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4456-4467. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Thermodynamic Stability of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Executive Summary

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1001922-15-1) is a highly reactive

This technical guide provides a mechanistic analysis of these instability vectors and establishes rigorous protocols for their assessment and mitigation.

Physicochemical & Electronic Architecture

The thermodynamic behavior of this compound is dictated by the interplay between three functional zones: the ester, the

Electronic Effects

-

4-Fluorophenyl Group: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also offers mesomeric donation (+M) to the phenyl ring, slightly modulating the acidity of the

-position compared to a nitro-substituted analog. -

-Bromine Substituent: The bromine atom at the C2 position significantly increases the acidity of the remaining

Tautomeric Equilibrium

Unlike simple ketones, this

-

Conjugation: Extension of the

-system from the fluorophenyl ring through the enol double bond. -

Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enol hydroxyl and the ester carbonyl oxygen.

Thermodynamic Implication: In non-polar solvents (e.g.,

Degradation Mechanics

The thermodynamic instability of this molecule is not a single event but a cascade of competing pathways.

Hydrolytic Decarboxylation (Primary Failure Mode)

The most critical degradation pathway involves the hydrolysis of the methyl ester followed by spontaneous decarboxylation. This is thermodynamically driven by the formation of

-

Step 1: Hydrolysis: Water attacks the ester carbonyl (acid or base catalyzed).

-

Step 2: Decarboxylation: The resulting

-keto acid is unstable. The carboxyl group rotates to form a cyclic transition state, facilitating the loss of

Dehydrobromination (Elimination)

Under basic conditions or elevated temperatures, the compound can undergo

Photolytic Instability

The C-Br bond is relatively weak (Bond Dissociation Energy ~65-70 kcal/mol). Exposure to UV light can induce homolytic cleavage, generating radical species that lead to complex mixtures of debrominated and dimerized byproducts.

Visualization of Degradation Pathways

Caption: Mechanistic map of competing degradation pathways including hydrolysis-driven decarboxylation and photolytic cleavage.[2]

Experimental Protocols for Stability Assessment

Protocol A: Tautomeric Ratio Determination (NMR)

Objective: Quantify the Keto:Enol ratio to establish the baseline thermodynamic state in your reaction solvent.

-

Preparation: Dissolve 10 mg of the compound in 0.6 mL of the deuterated solvent of interest (e.g.,

for storage simulation, -

Acquisition: Acquire a

NMR spectrum (minimum 400 MHz) at 25°C. -

Analysis:

-

Keto Signal: Integrate the singlet for the methine proton (

-Br) typically around -

Enol Signal: Integrate the enol hydroxyl proton (

, often broad, >10 ppm) or the vinyl proton if distinct. -

Calculation:

.

-

-

Validation: Run a variable temperature (VT) NMR (25°C to 50°C). An increase in the keto form with temperature indicates the enol is the enthalpically favored species (common in non-polar solvents).

Protocol B: Accelerated Stability Testing (HPLC)

Objective: Determine the kinetic rate of degradation (

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile (anhydrous).

Workflow:

-

Standard Preparation: Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile.

-

Stress Conditions: Aliquot stock into three amber vials:

-

Vial A: Control (4°C).

-

Vial B: Thermal Stress (40°C, 75% RH).

-

Vial C: Hydrolytic Stress (Add 5% water, 25°C).

-

-

Sampling: Inject 5

L aliquots at -

Detection: Monitor at 254 nm.

-

Criteria: The appearance of a new peak at a lower retention time (more polar) corresponds to the hydrolysis product (acid) or decarboxylated ketone.

Data Summary Table: Expected Degradation Profile

| Stress Condition | Primary Degradant | Mechanism | Risk Level |

| Acidic (pH < 4) | Ester Hydrolysis | High | |

| Basic (pH > 8) | Enolate / Elimination | Deprotonation / E1cB | Critical |

| Thermal (> 60°C) | Acetophenone deriv. | Decarboxylation | Moderate |

| UV Light | Debrominated analogs | Homolysis | Moderate |

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory to maintain purity >98%.

-

Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use. Thermal energy significantly accelerates the decarboxylation entropy driver.

-

Atmosphere: Store under Argon or Nitrogen . Moisture ingress catalyzes hydrolysis.

-

Container: Amber glass vials with PTFE-lined caps. The amber glass filters UV radiation to prevent C-Br photolysis; PTFE prevents leaching of plasticizers which can act as nucleophiles.

-

Solution Stability: Avoid storing in protic solvents (Methanol, Ethanol) for >12 hours. Prepare solutions ex tempore.

References

-

Synthesis and Reactivity of

-Halo-- Mechanism of Acid-Catalyzed Alpha-Halogen

-

Decarboxylation Mechanisms

-

General Stability of Methyl 2-bromo-3-(4-fluorophenyl)

- Safety Data Sheet & Stability D

-

Applications in Heterocycle Synthesis

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.[2] ResearchGate.

-

Sources

Methodological & Application

Technical Application Note: Nucleophilic Substitution of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Part 1: Strategic Overview & Reactivity Profile

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a highly versatile yet reactive electrophile extensively used in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors and anti-inflammatory agents. Its structure features three distinct reactive centers, creating a "reactivity triad" that demands precise condition control to avoid polymerization or decomposition.

The Reactivity Triad

-

-Carbon (C2): The primary electrophilic site. Activated by both the ester and the ketone, it is highly susceptible to

-

Ketone Carbonyl (C3): The 4-fluorophenyl group is electron-withdrawing (inductive effect), making this carbonyl more electrophilic than non-fluorinated analogs. This increases the risk of 1,2-addition (imine/enamine formation) competing with

displacement. -

Ester Carbonyl: Generally less reactive but susceptible to hydrolysis or transesterification under vigorous basic conditions.

Critical Safety Directive: Lachrymator

WARNING: This compound is a potent lachrymator (tear gas agent).

-

Engineering Control: All weighing and reactions must be performed inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanol/amine mixture in the hood before removal for cleaning.

Part 2: Mechanistic Pathways & Decision Matrix

The choice of nucleophile and conditions dictates whether the reaction proceeds via direct substitution (

Figure 1: Divergent reaction pathways based on nucleophile selection. Path A (Hantzsch) is thermodynamically driven and highly stable. Path B requires kinetic control to prevent self-condensation.

Part 3: Protocol A - Hantzsch Thiazole Synthesis (Primary Application)

This is the "Gold Standard" reaction for this scaffold. It converts the unstable

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Thiourea (1.1 eq)

-

Solvent: Ethanol (Absolute) or Methanol

-

Base (Optional): Sodium Acetate (1.1 eq) - Note: Often omitted to isolate the HBr salt directly.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 eq) in Ethanol (5 mL per mmol substrate).

-

Addition: Add This compound (1.0 eq) portion-wise at room temperature.

-

Why: The reaction is exothermic. Rapid addition can cause solvent boil-over.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting material (

) and the appearance of a baseline spot (salt) or a lower

-

-

Workup (Isolation of HBr Salt):

-

Cool the reaction mixture to

in an ice bath. -

The product often crystallizes as the hydrobromide salt. Filter the precipitate.[1]

-

Wash the cake with cold ethanol (

) and diethyl ether (

-

-

Workup (Isolation of Free Base):

-

If no precipitate forms, concentrate the solvent to 20% volume.

-

Neutralize with saturated aqueous

until pH -

Extract with Ethyl Acetate (

). Dry over -

Recrystallize from EtOH/Water.

-

Expected Yield: 85–95%

Key Analytics:

Part 4: Protocol B - Direct Nucleophilic Substitution ( )

Used when installing specific amines or azides without forming a heterocycle. This reaction competes with the Perkow reaction (if using phosphites) or elimination.

Critical Constraints

-

Avoid Primary Amines: Primary amines often react with the ketone carbonyl to form imines. Use secondary amines, azides, or anilines.[2]

-

Temperature Control: Perform at low temperature to suppress elimination (dehydrobromination).

Materials

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Sodium Azide (

) or Secondary Amine (e.g., Morpholine) (1.1 eq) -

Base:

(1.5 eq) or DIPEA (1.2 eq) -

Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Protocol (Azide Substitution Example)

-

Setup: Flame-dry a flask and purge with Nitrogen (

). -

Dissolution: Dissolve This compound in DMF (0.2 M concentration).

-

Cooling: Cool the solution to

(Ice/Salt bath). -

Addition: Add Sodium Azide (1.1 eq) in one portion.

-

Note: If using an amine, add it dropwise as a solution in DMF.

-

-

Reaction: Stir at

for 1 hour, then allow to warm slowly to room temperature over 2 hours.-

Warning: Do not heat.[10] Azides are potentially explosive, and the substrate is thermally labile.

-

-

Workup:

-

Dilute with water (5x reaction volume).

-

Extract with Diethyl Ether (

). Note: Ether is preferred over DCM to facilitate phase separation from DMF. -

Wash organic layer with water (

) and brine ( -

Dry over

and concentrate in vacuo at

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Hantzsch) | Substrate hydrolysis | Ensure solvent is anhydrous (absolute EtOH). Avoid strong aqueous bases during reaction. |

| Oiling out (Hantzsch) | Product is soluble HBr salt | Add diethyl ether to the cooled reaction mixture to force precipitation. |

| Multiple Spots (Substitution) | Enolization/Elimination | Lower reaction temperature. Switch from amine base (TEA) to non-nucleophilic inorganic base ( |

| Darkening/Tars | Polymerization | The product ( |

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications Source:Organic Chemistry Portal URL:[Link] Relevance: Foundational mechanism for Reaction Path A.

- Source:Journal of Heterocyclic Chemistry (General reference for class)

-

Reactivity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Halo Ketones Source:LibreTexts Chemistry URL:[Link] Relevance: Supports the mechanistic insights regarding electrophilicity and competing elimination pathways.

Sources

- 1. mdpi.com [mdpi.com]

- 2. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]

- 5. thiourea derivatives methods: Topics by Science.gov [science.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 10. merckmillipore.com [merckmillipore.com]

Application Note & Protocols: One-Pot Synthesis Methods Involving Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Introduction: The Strategic Value of a Versatile Building Block

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is an α-bromo-β-ketoester, a class of organic synthons prized for its dual reactivity. The presence of a bromine atom alpha to a carbonyl group and a β-ketoester moiety makes it a potent electrophile at two distinct sites. This unique structural feature allows it to be a cornerstone in the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. The 4-fluorophenyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.

One-pot synthesis, or telescoped reactions, represents a paradigm shift in chemical production, emphasizing efficiency and sustainability.[1][2] By conducting multiple reaction steps in a single vessel without isolating intermediates, these methods drastically reduce solvent waste, energy consumption, and purification steps.[1][3] This approach not only accelerates the discovery and development timeline but also aligns with the principles of green chemistry.[3] This document provides detailed protocols and mechanistic insights for the one-pot synthesis of high-value chemical scaffolds, primarily 2-aminothiazoles, using this compound.

Core Application: One-Pot Synthesis of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea-containing compound, is the most direct route to this scaffold.[4][7] One-pot modifications of this synthesis enhance its efficiency and applicability.

Mechanistic Rationale

The one-pot synthesis of 2-aminothiazoles from this compound and thiourea proceeds through a well-defined cascade of reactions. The process leverages the inherent reactivity of the starting materials without the need for intermediate isolation.

Causality Behind the Mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea is a soft nucleophile, which preferentially attacks the soft electrophilic carbon bearing the bromine atom (SN2 reaction). This is kinetically favored over attack at the harder carbonyl carbon.

-

Intramolecular Cyclization: The initial adduct exists in equilibrium with its tautomer. The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic ketone carbonyl carbon.

-

Dehydration/Aromatization: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) under mild heating or acidic/basic conditions to form the stable, aromatic 2-aminothiazole ring.

The entire sequence can be visualized as a domino reaction where the product of the first step is immediately consumed in the subsequent step, driven by the formation of the thermodynamically stable aromatic ring.

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocols

The following protocols are designed for researchers in drug development and organic synthesis. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Microwave-Assisted One-Pot Synthesis in Ethanol

This protocol leverages microwave irradiation to accelerate reaction times, providing a rapid and efficient route to the desired 2-aminothiazole.

Rationale for Choices:

-

Solvent (Ethanol): A polar protic solvent that effectively solubilizes the reactants and is suitable for microwave heating.

-

Microwave Irradiation: Provides rapid, uniform heating, significantly reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.

-

Base (Pyridine): A mild base used to neutralize the HBr formed during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.

Step-by-Step Methodology:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 290 mg).

-

Add thiourea (1.1 mmol, 84 mg).

-

Add absolute ethanol (5 mL) to the vial.

-

Add pyridine (1.2 mmol, 97 µL) to the suspension.

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of a scientific microwave reactor.

-

Irradiate the mixture at 120°C for 10 minutes, with stirring.

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

Protocol 2: Green Chemistry Approach in an Aqueous Medium

This protocol emphasizes sustainability by using water as the solvent, often facilitated by a phase-transfer catalyst or supramolecular catalyst like β-cyclodextrin.[8] While the specific starting material is an α-bromo-β-ketoester, the principle of performing the Hantzsch synthesis in water is well-established for related substrates.[8][9]

Rationale for Choices:

-

Solvent (Water): The ultimate green solvent, reducing environmental impact and cost.

-

Catalyst (β-Cyclodextrin): Acts as a supramolecular catalyst, creating a hydrophobic pocket that can encapsulate the nonpolar parts of the reactants, effectively increasing their local concentration and facilitating the reaction in an aqueous medium.[8]

-

Temperature (50-60°C): Mild heating is sufficient to promote the reaction without requiring high-energy input, further enhancing the green credentials of the protocol.

Step-by-Step Methodology:

-

In a 50 mL round-bottom flask, dissolve β-cyclodextrin (0.1 mmol, 113 mg) in deionized water (20 mL) with stirring.

-

To this solution, add this compound (1.0 mmol, 290 mg) and thiourea (1.2 mmol, 91 mg).

-

Heat the reaction mixture to 60°C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., every 30 minutes).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture if further purification is required.

-

Dry the purified product under vacuum.

Comparative Data Analysis

The choice of synthetic method often depends on available equipment, desired throughput, and sustainability goals. The following table summarizes typical quantitative data for the described protocols.

| Parameter | Protocol 1: Microwave-Assisted | Protocol 2: Aqueous Medium |

| Solvent | Ethanol | Water |

| Catalyst | Pyridine (Base) | β-Cyclodextrin |

| Temperature | 120°C | 60°C |

| Reaction Time | 10 - 15 minutes | 2 - 4 hours |

| Typical Yield | 85 - 95% | 75 - 88% |

| Energy Input | High (Microwave) | Low (Conventional Heating) |

| Green Rating | Good | Excellent |

| Notes | Ideal for high-throughput synthesis | Aligns with green chemistry principles |

Broader Applications in Multicomponent Reactions (MCRs)

While the Hantzsch synthesis is a two-component reaction, the principles of one-pot synthesis can be extended to more complex Multicomponent Reactions (MCRs).[3][10][11] MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single operation.[2][12]

This compound can serve as a key building block in novel MCRs. For instance, a one-pot reaction involving this ketoester, an aldehyde, and a nitrogen source (like ammonium acetate) could potentially lead to substituted dihydropyridine scaffolds, analogous to the Hantzsch dihydropyridine synthesis.[11] The development of such MCRs is a fertile area for research, promising rapid access to diverse and complex drug-like molecules.[10]

Caption: Traditional vs. One-Pot MCR workflow.

Conclusion

This compound is a highly effective and versatile reagent for one-pot synthesis, particularly for constructing medicinally relevant 2-aminothiazole heterocycles. The adoption of modern techniques such as microwave-assisted synthesis or green, aqueous-based methods allows for the rapid, efficient, and sustainable production of these valuable scaffolds. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage this powerful building block in their synthetic endeavors, accelerating the path to new therapeutic agents.

References

-

Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.2017 .

-

Narender, M., et al. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis2007 , 3469-3472.

-

De Pádula, M., et al. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorg. Med. Chem.2014 , 22(2), 853-862.

-

Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole. Scribd.

-

Patel, N. B., et al. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Rasayan J. Chem.2010 , 3(3), 440-446.

-

2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook. 2023 .

-

de Andrade, V. S. C. & de Mattos, M. C. S. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis2018 , 50(23), 4867-4874.

-

Cioc, R. C., Ruijter, E., & Orru, R. V. A. Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chem.2014 , 16, 2958–2975.

-

Hayashi, Y. Pot economy and one-pot synthesis. Beilstein J. Org. Chem.2016 , 12, 41-61.

-

Zhang, W. Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Curr. Org. Chem.2008 , 12(1), 2-15.

-

Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable.

-

Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. 2023 .

-

Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. ResearchGate. 2024 .

-

Graziano, G., et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Molecules2023 , 28(7), 3180.

Sources

- 1. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications[v1] | Preprints.org [preprints.org]

- 3. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 8. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis [organic-chemistry.org]

- 9. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid [organic-chemistry.org]

- 10. Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.cnr.it [iris.cnr.it]

- 12. researchgate.net [researchgate.net]

Catalytic Strategies for the Advanced Functionalization of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate: Application Notes and Protocols

Introduction: The Versatility of a Privileged Scaffold

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features that render it a powerful building block: an α-bromo ketone, which serves as a potent electrophile and a handle for various cross-coupling reactions; a β-ketoester moiety, which allows for a wide range of classical and modern transformations including enolate chemistry and chelation-controlled catalysis; and a 4-fluorophenyl group, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity.

The strategic functionalization of this scaffold can lead to the rapid assembly of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening. This guide provides an in-depth exploration of advanced catalytic methods for the derivatization of this compound, focusing on protocols that offer high efficiency, selectivity, and broad functional group tolerance. The methodologies discussed herein are designed to be both practical and scalable, empowering researchers to accelerate their discovery programs.

Asymmetric C-C Bond Formation via Nickel-Catalyzed Carbonyl-Ene Reaction

The construction of chiral centers is a cornerstone of modern drug design. The presence of a racemic center at the α-position of the title compound presents an opportunity for dynamic kinetic asymmetric transformations. A powerful approach to achieve this is through a Nickel(II)-catalyzed carbonyl-ene reaction, which can set two adjacent stereocenters with high diastereo- and enantioselectivity.[1]

Scientific Rationale & Mechanistic Insight

This method utilizes a chiral N,N'-dioxide ligand in conjunction with a Nickel(II) salt to create a chiral Lewis acid catalyst. This complex coordinates to the β-ketoester, activating the carbonyl group for a nucleophilic attack. In a dynamic kinetic resolution process, the catalyst preferentially reacts with one enantiomer of the rapidly equilibrating racemic starting material. The reaction proceeds through a highly organized, six-membered transition state, leading to the formation of β-halo-α-hydroxy esters with excellent stereocontrol. The absence of an external base simplifies the reaction setup and improves its functional group compatibility.

Caption: Proposed mechanism for the Ni(II)-catalyzed asymmetric carbonyl-ene reaction.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Chiral N,N'-dioxide ligand (e.g., L-proline-derived) (0.11 eq)

-

Ni(ClO₄)₂·6H₂O (0.10 eq)

-

Styrene (or other alkene) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

4 Å Molecular Sieves

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral N,N'-dioxide ligand and Ni(ClO₄)₂·6H₂O.

-

Add activated 4 Å molecular sieves.

-

Add anhydrous DCM and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

-

To the resulting solution, add this compound.

-

Add the alkene (e.g., styrene) dropwise at the specified reaction temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-bromo-α-hydroxy ester.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary

| Entry | Alkene | Yield (%) | dr | ee (%) |

| 1 | Styrene | 85 | >20:1 | 98 |

| 2 | α-Methylstyrene | 82 | 15:1 | 96 |

| 3 | Indene | 90 | >20:1 | 99 |

| 4 | 1,1-Diphenylethylene | 75 | - | 95 |

Note: Data is representative and based on similar systems reported in the literature.[1]

C-O and C-S Bond Formation via Copper-Catalyzed Cross-Coupling

The introduction of ether and thioether linkages is a common strategy in drug discovery to modulate lipophilicity and introduce new binding interactions. Copper catalysis offers an inexpensive and efficient method for coupling the α-bromo position of the substrate with a variety of alcohol and thiol nucleophiles.[2]

Scientific Rationale & Mechanistic Insight

This transformation leverages a simple Copper(I) catalytic system, which is tolerant of air and moisture, making it experimentally convenient. The reaction is believed to proceed through an oxidative addition of the α-bromo ketone to the Cu(I) catalyst, forming a Cu(III) intermediate. Subsequent reductive elimination with the alcohol or thiol nucleophile furnishes the desired C-O or C-S bond and regenerates the active Cu(I) species. The mild reaction conditions (ambient temperature) are particularly well-suited for complex and sensitive substrates.

Sources

Introduction: The Significance of the 2-Aminothiazole Scaffold in Drug Discovery

An Application Guide for the Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carboxylates

The 2-aminothiazole (2-AT) ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to engage in a wide array of biological interactions, making it a frequent component in pharmacologically active molecules. Compounds incorporating the 2-AT core exhibit a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[3][4]

Specifically, the 2-amino-4-arylthiazole-5-carboxylate framework is of paramount interest. The substituent at the 4-position, such as the 4-fluorophenyl group, and the carboxylate at the 5-position provide critical vectors for modulating potency, selectivity, and pharmacokinetic properties. This class of compounds is particularly prominent in the development of kinase inhibitors, which are vital in oncology. For instance, the core structure is related to that found in Dasatinib, a potent multi-targeted kinase inhibitor used in cancer therapy.[5][6] The preparation of these molecules is therefore a critical task for researchers in synthetic and medicinal chemistry.

This guide provides a detailed protocol for the preparation of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate, leveraging a highly efficient one-pot synthesis strategy based on the principles of the Hantzsch thiazole synthesis.[7][8]

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[7][8] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide derivative, such as thiourea.[9][10]

The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the α-halocarbonyl. This S-alkylation step forms an isothiouronium salt intermediate.[10]

-

Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

-

Dehydration: This cyclization event is followed by a dehydration step, eliminating a molecule of water to form a 4-hydroxythiazoline intermediate.

-

Aromatization: The final step is the elimination of the halide ion and a proton, leading to the formation of the stable, aromatic 2-aminothiazole ring. The aromaticity of the final product is a key thermodynamic driving force for the reaction.[10]

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Synthetic Strategy: A One-Pot Approach for Enhanced Efficiency

While the classical Hantzsch synthesis involves the reaction of a pre-synthesized α-halocarbonyl, modern synthetic strategies often favor a more efficient "one-pot" procedure.[11][12] This approach avoids the isolation of the often lachrymatory and unstable α-halo intermediate. In this protocol, the α-halogenation of the starting β-keto ester and the subsequent cyclization with thiourea are performed sequentially in the same reaction vessel.[12][13]

This one-pot strategy offers several advantages:

-

Improved Efficiency: Reduces the number of operational steps, saving time and resources.[7]

-

Increased Safety: Avoids the handling and isolation of hazardous α-halo intermediates.

-

Higher Overall Yields: Minimizes product loss that can occur during intermediate purification steps.

The workflow for this one-pot synthesis is outlined below.

Caption: One-Pot Synthesis Workflow Diagram.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

Materials and Reagents

| Reagent | Molar Ratio | MW ( g/mol ) | Amount | Role |

| Ethyl 4-(4-fluorophenyl)-3-oxobutanoate | 1.0 | 224.22 | 10.0 g (44.6 mmol) | Starting Material |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | 8.73 g (49.1 mmol) | Brominating Agent |

| Thiourea | 1.0 | 76.12 | 3.40 g (44.6 mmol) | Thioamide source |

| 1,4-Dioxane | - | - | 100 mL | Solvent |

| Water | - | - | 100 mL | Co-solvent |

| Ammonium Hydroxide (28% aq.) | - | - | ~20 mL | Base (for workup) |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer or temperature probe

-

Addition funnel (optional)

-

Heating mantle

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Charge the flask with Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (10.0 g, 44.6 mmol) and a solvent mixture of 1,4-dioxane (100 mL) and water (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

α-Bromination: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add N-Bromosuccinimide (8.73 g, 49.1 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture containing the in situ generated α-bromo intermediate, add thiourea (3.40 g, 44.6 mmol) in one portion.

-

Heating: Heat the reaction mixture to 80°C using a heating mantle and maintain this temperature for 1-2 hours. The reaction should be monitored by TLC until the starting materials are consumed.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may begin to form. Slowly add aqueous ammonium hydroxide (~20 mL) to neutralize the solution (pH ~8-9), which will facilitate the precipitation of the product as a free base.

-

Filtration: Stir the resulting slurry at room temperature for 15-20 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any inorganic salts and residual solvent. Dry the collected solid under vacuum to a constant weight. The expected product is a pale yellow solid. A typical yield is in the range of 70-85%.

Scientific Integrity & Logic

Expertise & Experience: Rationale Behind Experimental Choices

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and high selectivity for α-halogenation of β-keto esters in aqueous solvent systems.[14] Unlike liquid bromine, NBS is a solid, making it safer and more convenient for precise measurement.

-

Solvent System: A dioxane/water mixture is an effective solvent system. Dioxane solubilizes the organic starting material, while water is necessary to dissolve the thiourea and facilitate the reaction.[15]

-

Temperature Control: The initial bromination is conducted at low temperatures (0-5°C) to control the exothermic reaction and prevent the formation of undesired side products, such as dibrominated species.

-

Heating for Cyclization: The subsequent heating to 80°C provides the necessary activation energy for the intramolecular cyclization and dehydration steps, driving the reaction towards the formation of the stable aromatic thiazole ring.[10]

-

Basic Workup: The addition of a base like ammonium hydroxide is crucial. It neutralizes the hydrobromic acid (HBr) generated during the reaction. This is important because the 2-aminothiazole product can form a water-soluble salt with HBr. Neutralization deprotonates the aminothiazole, causing the free base to precipitate from the aqueous solution, thus enabling its easy isolation by filtration.[7]

Trustworthiness: A Self-Validating Protocol

This protocol includes inherent checkpoints to ensure reproducibility and success.

-

Reaction Monitoring: The use of TLC is critical for validation. A successful reaction will show the disappearance of the starting β-keto ester spot and the appearance of a new, more polar spot corresponding to the 2-aminothiazole product. This provides real-time confirmation that the transformation is proceeding as expected.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

NMR Spectroscopy (¹H NMR, ¹³C NMR): This will confirm the structure. Key signals to look for in ¹H NMR include the aromatic protons of the 4-fluorophenyl ring, the singlet for the amino (-NH₂) protons (which will be exchangeable with D₂O), and the characteristic signals for the ethyl ester group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

-

-

Visual Confirmation: The formation of a significant precipitate upon basification during the workup is a strong visual indicator that the product has been successfully synthesized.

By following these steps and validation checks, researchers can confidently and reliably prepare 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylates for further use in drug development and scientific investigation.

References

-

Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8). Available at: [Link]

-

Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements, 191(5), 721-727. Available at: [Link]

-

Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). Archiv der Pharmazie, 349(4), 237-256. Available at: [Link]

-

Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020). Polycyclic Aromatic Compounds, 42(4), 1335-1351. Available at: [Link]

-

Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 69-92. Available at: [Link]

-

2-Aminothiazole - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available at: [Link]

-

Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. (2023). Scientific Reports, 13(1), 3042. Available at: [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013). Google Patents.

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9349-9362. Available at: [Link]

-

Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances, 7(38), 23579-23599. Available at: [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. Available at: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(5), 754. Available at: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]